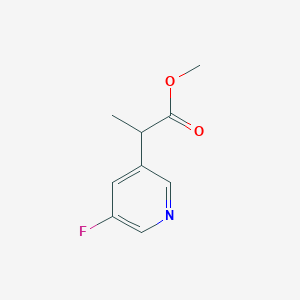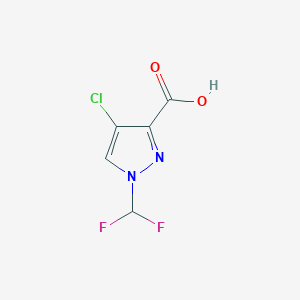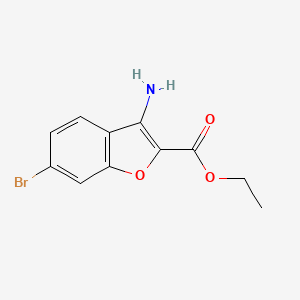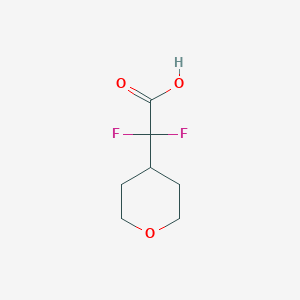
7-Chloroquinoléine-4-carbonitrile
Vue d'ensemble
Description
7-Chloroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a chloro substituent at the 7th position and a carbonitrile group at the 4th position. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
7-Chloroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of molecular probes for studying biological pathways and targets.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s known that 4-aminoquinoline nucleus, a similar compound, is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline nucleus, are used in designing bioactive compounds that affect various biochemical pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .
Pharmacokinetics
The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline nucleus, have anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
It’s known that the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 7-Chloroquinoline-4-carbonitrile are largely determined by its interactions with various biomolecules. For instance, it has been found that 7-Chloroquinoline-4-carbonitrile can interact with different enzymes and proteins, influencing their function and activity . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and the physiological conditions of the environment .
Cellular Effects
7-Chloroquinoline-4-carbonitrile can exert various effects on cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific type of cell and the concentration of 7-Chloroquinoline-4-carbonitrile .
Molecular Mechanism
The molecular mechanism of action of 7-Chloroquinoline-4-carbonitrile involves its interactions with various biomolecules. It can bind to certain proteins or enzymes, leading to their activation or inhibition . Additionally, 7-Chloroquinoline-4-carbonitrile can influence gene expression, leading to changes in the production of certain proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloroquinoline-4-carbonitrile can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects it may have on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloroquinoline-4-carbonitrile can vary with different dosages in animal models. For instance, certain effects may only be observed at certain threshold dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
7-Chloroquinoline-4-carbonitrile can be involved in various metabolic pathways. It can interact with certain enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 7-Chloroquinoline-4-carbonitrile can be transported and distributed in various ways. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .
Subcellular Localization
The subcellular localization of 7-Chloroquinoline-4-carbonitrile can be influenced by various factors. For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-4-carbonitrile typically involves the magnesiation of halogenated substrates under mild conditions. One common method is the iodo-magnesium exchange of 7-chloro-4-iodoquinoline with isopropylmagnesium chloride-lithium chloride complex, which selectively yields organo-magnesium species . This intermediate can then be quenched with various electrophiles to obtain the desired product.
Industrial Production Methods: Industrial production of 7-Chloroquinoline-4-carbonitrile often employs continuous flow conditions to enhance efficiency and yield. The use of mixed lithium-magnesium reagents allows for the synthesis of halogenated and arylated derivatives, which can be further functionalized to produce 7-Chloroquinoline-4-carbonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Oxidation and Reduction Reactions: The carbonitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: 7-Aminoquinoline-4-carbonitrile, 7-Thioquinoline-4-carbonitrile.
Reduction Products: 7-Chloroquinoline-4-amine.
Oxidation Products: 7-Chloroquinoline-4-carboxylic acid.
Comparaison Avec Des Composés Similaires
- 7-Chloroquinoline-4-carboxylic acid
- 7-Chloroquinoline-4-amine
- 7-Chloroquinoline-4-thiol
Comparison: 7-Chloroquinoline-4-carbonitrile is unique due to its carbonitrile group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 7-Chloroquinoline-4-carboxylic acid is more prone to undergo decarboxylation, 7-Chloroquinoline-4-carbonitrile is more stable and can participate in a wider range of chemical transformations .
Propriétés
IUPAC Name |
7-chloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKFPVERGJTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)









